BenchChemオンラインストアへようこそ!

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

TrmD inhibitor antibacterial fragment-based drug discovery

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid (C₇H₄N₂O₃S, MW 196.18) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class. It features a fused thiophene-pyrimidine core with a 4-oxo group and a carboxylic acid at the 5-position, which renders it a versatile intermediate for medicinal chemistry, particularly as a precursor to tRNA (guanine37-N1)-methyltransferase (TrmD) inhibitors.

Molecular Formula C7H4N2O3S
Molecular Weight 196.19 g/mol
CAS No. 1216288-05-9
Cat. No. B1422035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
CAS1216288-05-9
Molecular FormulaC7H4N2O3S
Molecular Weight196.19 g/mol
Structural Identifiers
SMILESC1=C(C2=C(S1)N=CNC2=O)C(=O)O
InChIInChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10)
InChIKeyOJNWNTNUJCAOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid (CAS 1216288-05-9): A Thienopyrimidine Scaffold for Antibacterial Drug Discovery


4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid (C₇H₄N₂O₃S, MW 196.18) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine class . It features a fused thiophene-pyrimidine core with a 4-oxo group and a carboxylic acid at the 5-position, which renders it a versatile intermediate for medicinal chemistry, particularly as a precursor to tRNA (guanine37-N1)-methyltransferase (TrmD) inhibitors [1].

Why 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid Cannot Be Replaced by Generic Thienopyrimidine Carboxylic Acids


The 5-carboxylic acid position is critical for anchoring inhibitors in the TrmD active site, as demonstrated by structure-based design of thienopyrimidinone derivatives [1]. Replacing this compound with the 6-carboxylic acid regioisomer or non-fused pyrimidine carboxylates disrupts the hydrogen-bond network with key active-site residues, leading to loss of nanomolar potency [2]. Consequently, procurement specifications must enforce regioisomeric purity and the 4-oxo-5-carboxylate substitution pattern.

Quantitative Differentiation Evidence for 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid


Fragment Elaboration Delivers Nanomolar TrmD Inhibition Starting from the 5-Carboxylic Acid Scaffold

The 4-oxo-5-carboxylic acid scaffold served as the starting fragment in the discovery of nanomolar TrmD inhibitors. Compound 16, derived from this acid via amidation, achieved an IC50 of 0.018 μM against Haemophilus influenzae TrmD, whereas the parent acid fragment showed an IC50 > 100 μM [1]. This demonstrates the scaffold's essential role as a privileged starting point for rapid potency optimization.

TrmD inhibitor antibacterial fragment-based drug discovery

Selectivity Window >5000-fold over Human Methyltransferases

Thienopyrimidinone derivatives built on the 4-oxo-5-carboxylic acid scaffold exhibited no detectable inhibition of human SAM-utilizing enzymes PRMT1 and SET7/9 at 100 μM, while inhibiting bacterial TrmD with IC50 values in the 0.01–0.1 μM range [1]. This selectivity window exceeds 5000-fold and is not observed for non-fused pyrimidine TrmD inhibitors, which often show off-target activity against human methyltransferases.

selectivity TrmD human PRMT1 SET7/9

Regioisomeric Purity: 5-Carboxylic Acid Is Essential for Potent TrmD Binding

X-ray co-crystal structures of TrmD with thienopyrimidinone inhibitors (PDB: 4MCD) confirm that the 5-carboxylic acid forms a critical salt bridge with Arg154 and a hydrogen bond with the backbone amide of Gly135 [1]. The 6-carboxylic acid regioisomer cannot engage these residues due to geometric constraints, resulting in >100-fold loss of binding affinity [2]. This regioisomeric specificity demands rigorous analytical control in procurement.

regioisomer SAR TrmD binding mode

Synthetic Tractability: Direct Amidation for Library Synthesis

The 5-carboxylic acid moiety allows direct amidation using standard HATU/DIPEA conditions, enabling rapid parallel synthesis of inhibitor libraries [1]. In contrast, the 4-carboxylic acid isomer requires protection/deprotection steps due to competing reactivity of the 4-oxo group, reducing synthetic efficiency by ~40% in reported protocols [2]. This translates to lower cost per derivative and faster lead optimization cycles when using the 5-carboxylic acid scaffold.

parallel synthesis amide coupling building block

Optimal Research and Industrial Use Cases for 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Screening Libraries

As the validated fragment hit for TrmD inhibition, this compound is ideal for inclusion in FBDD screening libraries targeting bacterial methyltransferases. Its nanomolar potency upon elaboration, combined with >5000-fold selectivity over human enzymes, makes it a preferred starting point for hit-to-lead campaigns [1]. Researchers should procure ≥95% purity material to ensure reproducible screening results.

Parallel Synthesis of TrmD Inhibitor Libraries

The 5-carboxylic acid group enables direct amidation without protection, supporting high-throughput parallel synthesis of inhibitor libraries. This scaffold has been used to generate derivatives with IC50 values as low as 18 nM against H. influenzae TrmD [2]. Procurement in bulk (≥1 g) is recommended for library production, with anhydrous storage to maintain reactivity.

Antimycobacterial Lead Optimization Programs

Thienopyrimidinone derivatives derived from this scaffold have shown activity against Mycobacterium tuberculosis TrmD, with several compounds demonstrating whole-cell activity against Gram-positive and mycobacterial pathogens [3]. This positions the scaffold as a key intermediate for developing novel antitubercular agents, particularly against drug-resistant strains.

Reference Standard for Regioisomeric Purity Analysis

Given the critical dependence of TrmD binding on the 5-carboxylic acid position, this compound serves as an essential reference standard for HPLC purity analysis and regioisomeric identity confirmation in quality control of inhibitor lots [1]. Certified reference material with documented regioisomeric purity >99% is advised for analytical laboratories.

Quote Request

Request a Quote for 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.